

Technical Guide: Identification and Quantification of 5-Hydroxylansoprazole in Human Plasma

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Compound of Interest

Compound Name: 5-Hydroxylansoprazole

Cat. No.: B1664657

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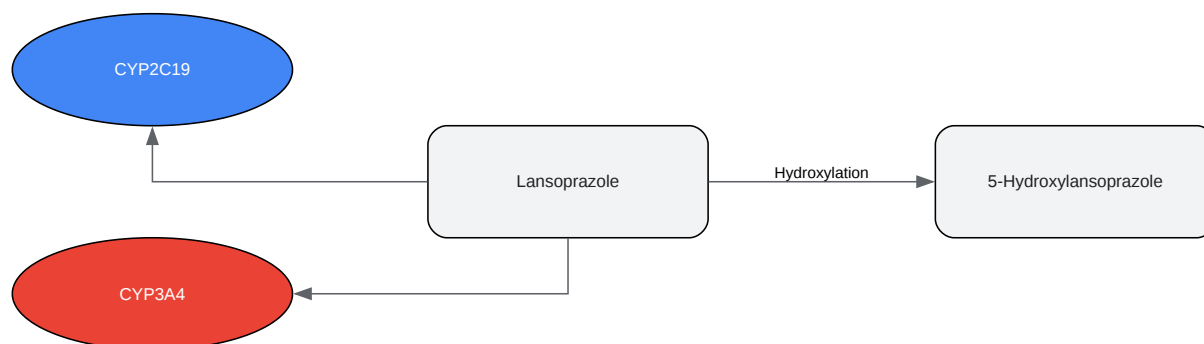
This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of **5-hydroxylansoprazole**, a primary active metabolite of lansoprazole, in human plasma. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to form two main active metabolites: **5-hydroxylansoprazole** and lansoprazole sulfone.[1][2][3] The quantification of these metabolites in human plasma is crucial for understanding the pharmacokinetic profile of lansoprazole and for phenotyping studies of CYP2C19 and CYP3A4 activity.[4] This guide details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of lansoprazole and **5-hydroxylansoprazole** in human plasma.[5]

Lansoprazole Metabolism Signaling Pathway

The metabolic conversion of lansoprazole to **5-hydroxylansoprazole** is a critical step in its biotransformation. The following diagram illustrates this signaling pathway.



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Figure 1: Metabolic Pathway of Lansoprazole to **5-Hydroxylansoprazole**.

Experimental Protocol: LC-MS/MS Analysis

A highly sensitive and specific LC-MS/MS method is the preferred technique for the quantification of **5-hydroxylansoprazole** in human plasma.[5] The following protocol is a synthesis of validated methods reported in the scientific literature.

Materials and Reagents

- Lansoprazole reference standard
- **5-Hydroxylansoprazole** reference standard
- Lansoprazole sulfone reference standard (optional, for simultaneous analysis)
- Internal Standard (IS), e.g., Indapamide or Omeprazole[5][6]
- HPLC-grade methanol and acetonitrile
- Ammonium acetate
- Formic acid or methanoic acid[5][7]

- Human plasma (with anticoagulant, e.g., EDTA)
- Deionized water

Sample Preparation

A protein precipitation method is commonly employed for sample preparation due to its simplicity and efficiency.^{[5][7]}

- Thawing: Thaw frozen human plasma samples at room temperature.
- Aliquoting: Aliquot 100 μ L of plasma into a microcentrifuge tube.
- Internal Standard Addition: Add a specific volume of the internal standard working solution (e.g., indapamide) to each plasma sample.^[5]
- Protein Precipitation: Add 300 μ L of acetonitrile to each tube.
- Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Injection: Inject a portion of the supernatant (e.g., 10 μ L) into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

- Column: Inertsil ODS-3 (or equivalent C18 column)^[5]
- Mobile Phase: A mixture of methanol or acetonitrile and an aqueous buffer. A common mobile phase is methanol:0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v).^[5] Another option is acetonitrile-2 mmol-L-1 ammonium acetate solution including 0.1% formic acid.^[7]

- Flow Rate: 0.2 - 1.0 mL/min[7][8]
- Column Temperature: 40 °C[7]

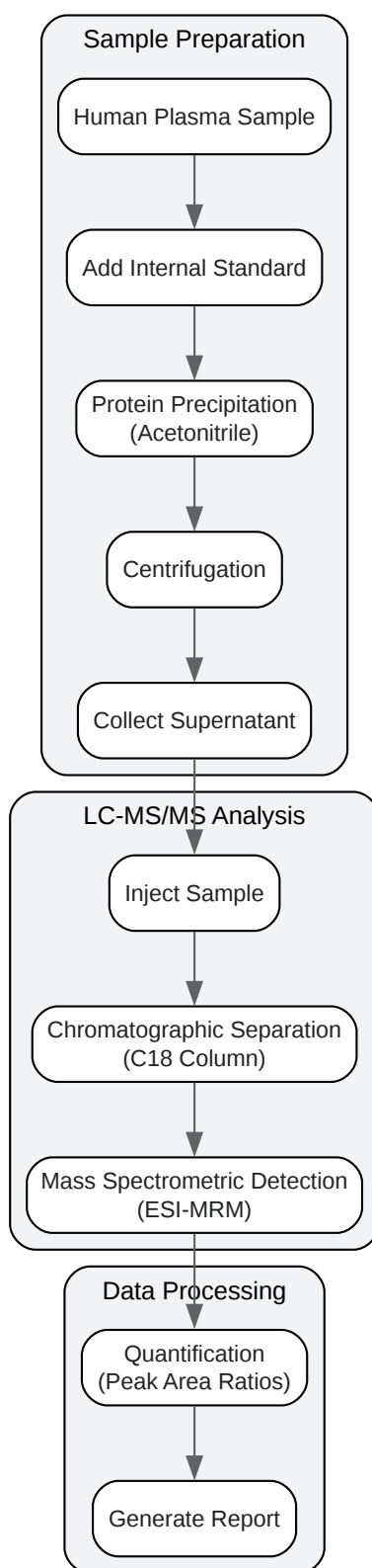
Mass Spectrometry Conditions

Tandem mass spectrometry with electrospray ionization (ESI) is used for detection, operating in multiple reaction monitoring (MRM) mode.[5]

- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.[7][8]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Lansoprazole: m/z 368.1 → 164.1[7]
 - **5-Hydroxylansoprazole**: m/z 384.0 → 180.0[7]
 - Indapamide (IS): m/z 364.1 → 188.8[7]

Experimental and Data Analysis Workflow

The following diagram outlines the logical workflow from sample collection to data analysis.



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Figure 2: Workflow for the Bioanalysis of **5-Hydroxylansoprazole**.

Quantitative Data Summary

The performance of the described analytical method is summarized in the table below, based on reported validation data.

Parameter	Lansoprazole	5-Hydroxylansoprazole	Lansoprazole Sulfone	Reference
Linearity Range (ng/mL)	10 - 5000	1.0 - 500	1.0 - 500	[7]
10 - 4000	5.0 - 400	1.0 - 400	[5]	
Lower Limit of Quantification (LLOQ) (ng/mL)	10	1.0	1.0	[7]
2.0	2.0	0.5	[5]	
Intra-day Precision (%RSD)	< 15%	< 15%	< 15%	[5] [7]
Inter-day Precision (%RSD)	< 15%	< 15%	< 15%	[5] [7]
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$	Within $\pm 15\%$	[5]
Extraction Recovery	> 80%	> 80%	> 80%	[7]
Correlation Coefficient (r)	> 0.999	> 0.999	> 0.999	[5]

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and reliable approach for the simultaneous identification and quantification of **5-hydroxylansoprazole** and lansoprazole in

human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is well-suited for pharmacokinetic studies and for assessing the metabolic activity of CYP2C19. The provided quantitative data demonstrates that the method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines.

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